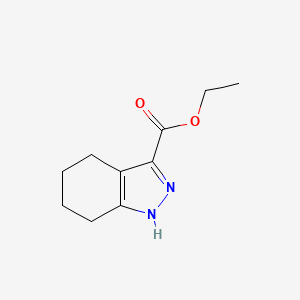

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Description

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 4492-02-8) is a bicyclic heterocyclic compound featuring a partially saturated indazole core substituted with an ethyl ester group at the 3-position. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 208.23 g/mol . This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its structural rigidity and hydrogen-bonding capacity make it a valuable scaffold for drug discovery .

Properties

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESKTUHERVMQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4492-02-8 | |

| Record name | ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with hydrazine hydrate to form the intermediate, which is then esterified with ethyl chloroformate . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction :

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Aqueous acid | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | 70–85% | |

| Basic (NaOH, KOH) | Aqueous base | Sodium/potassium carboxylate salt | 80–90% |

Alkylation and Acylation

The nitrogen atoms in the indazole ring can undergo alkylation or acylation to form substituted derivatives:

Reaction (Alkylation) :

Reaction (Acylation) :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 12h | N-Acetyl derivative | 65% | |

| Tosyl chloride | THF, 0°C to RT, 6h | N-Tosyl derivative | 75% |

Cycloaddition Reactions

The tetrahydroindazole core participates in [4+2] cycloadditions, such as Diels-Alder reactions:

Reaction :

| Dienophile | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 24h | Fused bicyclic lactone | Building block for natural products |

Synthetic Routes and Functionalization

A key industrial synthesis involves a multi-step process starting from cyclohexanone ( ):

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | n-BuLi, THF/ether, –110°C | Enolate formation | 80% |

| 2 | POCl₃, pyridine, 0°C to RT | Cyclization to indazole core | 65% |

| 3 | Ethanol, reflux | Esterification | 70% |

This route highlights the compound’s role as a precursor for functionalized indazoles used in bioactive molecules (e.g., sigma receptor ligands) .

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, facilitated by acid/base catalysis.

-

Alkylation : Involves deprotonation of the indazole nitrogen followed by SN2 attack on the alkyl halide .

-

Cycloaddition : Electron-deficient dienophiles react with the electron-rich tetrahydroindazole ring in a concerted mechanism.

Stability and Reactivity Considerations

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate serves as a crucial building block in the synthesis of more complex organic compounds. Its structure allows for various derivatizations that can lead to new chemical entities with potential applications in pharmaceuticals and materials science. The compound can be synthesized through several methods, including cyclization reactions involving ethyl hydrazinecarboxylate and cyclohexanone under acidic conditions .

Biological Activities

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant biological activities. Studies have shown its potential as an antimicrobial agent and its efficacy against various cancer cell lines. For instance, in vitro studies demonstrated that this compound can inhibit the growth of breast and lung cancer cells . The mechanism of action appears to involve the inhibition of specific receptors associated with cancer progression.

Sigma Receptor Interaction

The compound has been investigated for its interaction with sigma receptors (sigma-1 and sigma-2), which are implicated in central nervous system diseases and cancer. A study highlighted that modifications to the tetrahydroindazole structure could significantly affect receptor binding affinity and biological activity . This suggests that this compound could be a lead compound for developing new therapeutics targeting these receptors.

Medical Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its ability to inhibit integrin receptors associated with tumor metastasis positions it as a candidate for developing anti-cancer medications . The compound's structural modifications have been shown to enhance its efficacy against specific types of tumors.

Industrial Applications

Development of New Materials

In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for use in various chemical processes and formulations within industrial settings .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- 5-Oxo derivatives (e.g., 913558-33-5) exhibit increased polarity due to the keto group, enhancing solubility but reducing membrane permeability .

- 1-Methyl substitution (224314-24-3) improves metabolic stability by blocking N-demethylation pathways, a common issue in drug development .

- 5,5-Dimethyl substitution (39104-05-7) introduces steric bulk, which can modulate target selectivity in kinase inhibitors .

Modified Derivatives

- 1-Methyl Derivative (224314-24-3) : Synthesized by alkylation of the parent compound with methyl iodide under basic conditions (e.g., Cs₂CO₃ in DMF) .

- 5-Oxo Derivative (913558-33-5): Produced via oxidation of the cyclohexene ring using KMnO₄ or RuO₄ .

- 7-Oxo-Pyrazinyl Derivative (2624296-98-4) : Constructed via Suzuki coupling of a brominated indazole intermediate with pyrazine boronic esters .

Critical Comparison :

- Reactivity : The parent compound’s unsubstituted cyclohexene ring allows facile functionalization, whereas dimethyl or keto substituents require specialized oxidizing/alkylating agents .

- Yield : Methylation reactions (e.g., 224314-24-3) achieve ~70–80% yields, while oxidation steps (e.g., 913558-33-5) often result in lower yields (~50%) due to overoxidation risks .

Parent Compound (4492-02-8)

Derivatives

- 5-Oxo Derivative (913558-33-5) : Demonstrates enhanced binding to NADH-binding sites in dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .

- 1-Methyl Derivative (224314-24-3) : Shows improved pharmacokinetic profiles in rodent studies, with a 2-fold increase in oral bioavailability compared to the parent compound .

- Pyrazinyl Derivative (2624296-98-4): Exhibits nanomolar potency against DHODH, with >100-fold selectivity over related enzymes .

Biological Activity

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C₁₀H₁₄N₂O₂

- Molecular Weight : 194.23 g/mol

- Structure : The compound features a tetrahydro-indazole structure which contributes to its unique chemical properties and biological activities.

This compound operates through various biochemical pathways:

- Kinase Inhibition : It has been shown to inhibit several kinases such as CHK1 and CHK2, which are crucial in cell cycle regulation and DNA damage response.

- Inflammatory Mediators : The compound modulates the production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), indicating potential anti-inflammatory effects.

- Anticancer Activity : It interacts with specific molecular targets that may lead to apoptosis in cancer cells. Research indicates it could inhibit cancer cell proliferation selectively .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : this compound has shown promising results against various microbial strains.

- Anticancer Properties : Studies have reported its efficacy in inhibiting cancer cell lines such as HL60 and HCT116 with IC50 values as low as 8.3 nM .

- Neuroprotective Effects : Preliminary studies suggest anticonvulsant and neuroprotective properties, although further research is needed to elucidate the mechanisms involved.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in MDPI highlighted the effectiveness of this compound against specific cancer cell lines. The compound demonstrated selective cytotoxicity with significant activity against HL60 and HCT116 cells. The mechanism was attributed to the inhibition of key kinases involved in cell proliferation pathways .

Pharmacokinetics

Research indicates that indazole derivatives generally exhibit high gastrointestinal absorption and can effectively penetrate the blood-brain barrier. This characteristic is crucial for developing therapeutic agents aimed at central nervous system disorders.

Q & A

Q. What are the common synthetic routes for ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, and how can purity be optimized?

The synthesis typically involves cyclization reactions of appropriately substituted cyclohexenone derivatives with hydrazine hydrate, followed by esterification. Key steps include:

- Cyclization : Reacting 4,5,6,7-tetrahydroindazole precursors under reflux with hydrazine hydrate in ethanol .

- Esterification : Using ethyl chloroformate or DCC-mediated coupling to introduce the carboxylate group .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product . Purity (>95%) is confirmed via HPLC and NMR spectroscopy .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A combination of methods is essential:

Q. What are the typical reaction conditions for functionalizing the indazole core?

Functionalization often involves:

- Electrophilic Substitution : Nitration or halogenation at the 5-/6-positions using HNO3/H2SO4 or NBS in DCM .

- Reductive Amination : Catalytic hydrogenation (Pd/C, H2) to introduce amine groups . Solvent choice (e.g., THF vs. DMF) significantly impacts regioselectivity .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity:

Q. What pharmacological mechanisms are hypothesized for derivatives of this compound?

Derivatives exhibit activity via:

- Enzyme Inhibition : Competitive binding to dihydroorotate dehydrogenase (DHODH), disrupting pyrimidine synthesis in cancer cells .

- Receptor Modulation : Interactions with GABA-A or serotonin receptors due to structural mimicry of indole alkaloids . Key assays include kinase profiling and cell viability (MTT) testing .

Q. How can crystallography resolve discrepancies in reported biological activity data?

Q. What strategies improve water solubility for in vivo studies?

Q. How do substituents at the 5-/6-positions influence metabolic stability?

- Fluorine Substitution : Reduces CYP450-mediated oxidation (e.g., 5,6-difluoro derivatives show t1/2 > 4h in microsomes) .

- Methyl Groups : Enhance lipophilicity but may increase plasma protein binding . Stability is assessed via LC-MS/MS in hepatocyte incubations .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.